molecular formula C13H14ClNO4 B3230224 Methyl 4-acetamido-3-allyl-5-chloro-2-hydroxybenzoate CAS No. 129511-07-5

Methyl 4-acetamido-3-allyl-5-chloro-2-hydroxybenzoate

Cat. No. B3230224
M. Wt: 283.71 g/mol
InChI Key: HAFRYROUUMEXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920219

Procedure details

A mixture of the phenolic compound of step 6 above (4 g) and NaH (0.7 g) in DMF (50 ml) is stirred for 15 minutes. Dimethyl sulfate (2 g) is added and the mixture is stirred for 16 hours. The mixture is partitioned between CH2Cl2 and H2O, and the organic layer is separated and washed with H2O, dried (MgSO4) and evaporated. The solid residue is twice recrystallized from MeOH-H2O and chromatographed on silica gel affording the desired product which is used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5]([OH:19])=[C:6]([CH:11]=[C:12]([Cl:18])[C:13]=1[NH:14][C:15](=[O:17])[CH3:16])[C:7]([O:9][CH3:10])=[O:8])[CH:2]=[CH2:3].[H-].[Na+].S(OC)(O[CH3:26])(=O)=O>CN(C=O)C>[CH2:1]([C:4]1[C:5]([O:19][CH3:26])=[C:6]([CH:11]=[C:12]([Cl:18])[C:13]=1[NH:14][C:15](=[O:17])[CH3:16])[C:7]([O:9][CH3:10])=[O:8])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C=1C(=C(C(=O)OC)C=C(C1NC(C)=O)Cl)O
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture is partitioned between CH2Cl2 and H2O
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue is twice recrystallized from MeOH-H2O
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel affording the desired product which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C=C)C=1C(=C(C(=O)OC)C=C(C1NC(C)=O)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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